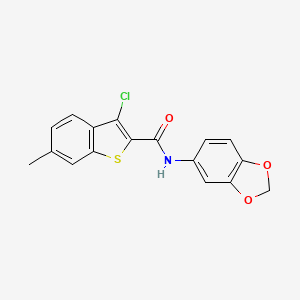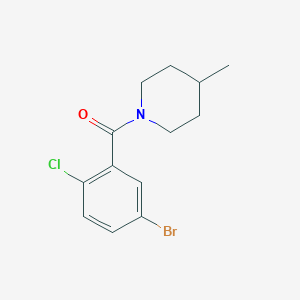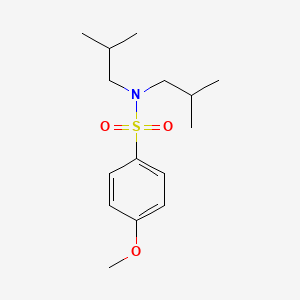![molecular formula C21H21N3O B5705858 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine, also known as MMV008138, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action for 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the inhibition of specific kinases involved in various cellular processes. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell division and proliferation. Additionally, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to inhibit the activity of the kinase GSK3β, which is involved in the regulation of various cellular processes, including glucose metabolism, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has a wide range of biochemical and physiological effects, including inhibition of cell division and proliferation, reduction of oxidative stress and inflammation, and inhibition of parasite growth. Additionally, this compound has been found to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques and tau protein in the brain.
实验室实验的优点和局限性
The advantages of using 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments include its potent inhibitory activity against specific kinases involved in various cellular processes, its wide range of biochemical and physiological effects, and its potential therapeutic applications in various diseases. The limitations of using 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound, as well as its potential interactions with other drugs. Overall, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has the potential to be a valuable tool in the development of new therapies for various diseases.
合成方法
The synthesis method for 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine involves multiple steps, including the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-1,3-dioxolane-2-one. This compound is then reacted with guanidine hydrochloride to form 4-methyl-2-aminopyrimidine, which is further reacted with 4-bromoacetophenone to form 4-(4-methylphenyl)-6-phenyl-2-pyrimidinylamine. This compound is finally reacted with morpholine to form 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine.
科学研究应用
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been researched for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to inhibit the growth of cancer cells by targeting specific kinases involved in cell division and proliferation. In Alzheimer's disease research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In malaria research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to have potent antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite.
属性
IUPAC Name |
4-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-7-9-18(10-8-16)20-15-19(17-5-3-2-4-6-17)22-21(23-20)24-11-13-25-14-12-24/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUJHNKIQAVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)


![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)
![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)




![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)